N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-5-carboxamide
Description
The compound N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-5-carboxamide features a pyrimidine core substituted with a methyl group at position 2 and a trifluoromethyl group at position 4. This pyrimidine moiety is linked to a piperidine ring, which is further connected to an indole-5-carboxamide group. The indole carboxamide moiety may contribute to π-π stacking interactions or hydrogen bonding with biological targets.
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O/c1-12-25-17(20(21,22)23)11-18(26-12)28-8-5-15(6-9-28)27-19(29)14-2-3-16-13(10-14)4-7-24-16/h2-4,7,10-11,15,24H,5-6,8-9H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDWBFFEDXNIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC4=C(C=C3)NC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with piperidine derivatives under specific conditions. For instance, 2-methyl-6-(trifluoromethyl)pyrimidine can be reacted with 4-aminopiperidine in the presence of a condensing agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group undergoes nucleophilic substitution at the 4-position under basic conditions. For example:
- Amination Reactions : Reaction with amines (e.g., piperazine derivatives) in the presence of Pd catalysts yields substituted pyrimidines.
- Halogenation : Bromination at the pyrimidine ring using NBS (N-bromosuccinimide) under radical initiation generates brominated intermediates for cross-coupling reactions .
Key Data:
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, DMF, 100°C, 8h | 72–85 | |
| Buchwald-Hartwig | Pd₂(dba)₃, BrettPhos, t-BuONa, 90°C | 68 |
Functionalization of the Piperidine Ring
The piperidine nitrogen serves as a site for alkylation or acylation:
- Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base yields N-alkylated derivatives .
- Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide-linked analogs, enhancing solubility or binding affinity .
Example Reaction Pathway:
textPiperidine-N + R-X → Piperidine-N-R (alkylation) Conditions: NaH, DMF, 0°C → RT, 6h [34]
Indole-Carboxamide Modifications
The indole-5-carboxamide group participates in:
- Hydrolysis : Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid, enabling further derivatization .
- Condensation Reactions : Reaction with hydrazines or amines forms hydrazides or secondary amides, respectively .
Experimental Findings:
- Hydrolysis under basic conditions (NaOH, H₂O/EtOH, reflux) achieved 89% conversion to the carboxylic acid.
- Condensation with hydrazine hydrate produced hydrazide derivatives with IC₅₀ values <1 μM in kinase inhibition assays .
Electrophilic Aromatic Substitution on the Indole Ring
The indole moiety undergoes electrophilic substitution at the 3-position:
- Nitration : HNO₃/H₂SO₄ introduces nitro groups, which are reduced to amines for further functionalization .
- Sulfonation : SO₃ in H₂SO₄ generates sulfonic acid derivatives for solubility enhancement .
Oxidation and Reduction Reactions
- Oxidation : The trifluoromethyl group is resistant to oxidation, but the methyl group on the pyrimidine ring can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions .
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines without affecting the pyrimidine core .
Cross-Coupling Reactions
The pyrimidine and indole rings participate in Pd-mediated cross-couplings:
| Reaction Type | Substrate | Catalyst System | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DMF | 78 |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | 65 |
Scientific Research Applications
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl Group Prevalence : The trifluoromethyl group is a recurring feature in analogs (e.g., 6e, 7a, 25l) and is associated with enhanced lipophilicity and target binding . The query compound’s 6-CF₃ substitution on pyrimidine may confer similar advantages.
Heterocyclic Core Variations: Indole vs. Benzoimidazole/Indoline: The indole carboxamide in the query compound contrasts with benzoimidazole (6e) or indoline (25l) cores. Indole’s aromaticity may favor π-π interactions compared to indoline’s saturated structure . Pyrimidine vs.
Linker Groups :
- The query compound uses a direct piperidine-indole linkage, whereas analogs employ ureido (7a) or azetidine (9/11) linkers. Ureido/thiourea linkers (e.g., 7a, 8a-b) may enhance solubility but reduce metabolic stability .
Biological Targets :
- Analogs with pyrimidine-thioether (25l) or pyrrolopyrimidine-azetidine (9/11) structures exhibit activity at GPR52 or JAK kinases, respectively, highlighting the impact of core modifications on target selectivity .
Research Implications
The structural comparisons suggest that minor modifications (e.g., linker groups, heterocyclic cores) significantly influence physicochemical properties and biological activity. For instance:
- Trifluoromethyl Positioning : The 6-CF₃ group on pyrimidine (query compound) vs. 3-CF₃ on benzamide (7a) may alter binding orientation in enzyme pockets.
- Piperidine vs.
Further studies should explore the query compound’s enzymatic targets, leveraging structural insights from analogs with confirmed activities (e.g., JAK or AChE inhibition).
Biological Activity
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-5-carboxamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrimidine Ring : Contributes to the compound's interaction with biological targets.
- Piperidine Ring : Enhances solubility and bioavailability.
- Indole Moiety : Associated with various biological activities, including anticancer effects.
The molecular formula is , and it has a molecular weight of approximately 412.38 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized to function through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby modulating physiological responses.
- Receptor Binding : Its structural configuration allows it to bind to various receptors, potentially affecting signal transduction pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with indole or pyrimidine rings have shown promising results in inhibiting tumor growth in various cancer cell lines.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 5.2 | |
| Compound B | Lung Cancer | 3.8 | |
| Compound C | Colon Cancer | 2.9 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported varying degrees of effectiveness:
These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents.
Case Studies
-
Study on Anticancer Efficacy :
A recent study investigated the effects of a related compound on breast cancer cells, demonstrating a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation. -
Antimicrobial Screening :
Another research effort focused on screening various derivatives against common pathogens. The results indicated that modifications to the piperidine ring enhanced antibacterial activity, particularly against resistant strains of Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
